2,4-dichloro-N-methoxybenzamide
Description
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,4-dichloro-N-methoxybenzamide |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) |
InChI Key |
CBKQTQUCSOAHMD-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H8Cl2N2O2
- Molecular Weight : 234.08 g/mol
- IUPAC Name : 2,4-dichloro-N-methoxybenzamide
The compound features a benzamide structure with dichlorination at the 2 and 4 positions on the aromatic ring, along with a methoxy group attached to the nitrogen atom of the amide functional group. This configuration enhances its reactivity and interaction with biological targets.
Pharmaceutical Applications
-
Drug Development :
- This compound serves as a precursor or intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to be modified into various derivatives that may exhibit therapeutic properties.
- It has been investigated for its ability to inhibit specific enzymes or modulate receptor activities, making it a candidate for drug discovery efforts targeting metabolic pathways and disease processes.
-
Biological Activity :
- Studies have shown that this compound interacts with various molecular targets, potentially influencing enzyme activity and receptor binding. Molecular docking studies have indicated its efficacy against certain enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents.
Biological Testing
Recent research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has been screened against various bacterial and fungal strains, demonstrating significant inhibitory effects comparable to established antibiotics like penicillin G and ciprofloxacin .
- Cytotoxicity : In vitro studies have indicated cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential applications in cancer therapy .
Case Studies
Several studies have documented the applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating effective dose-response relationships. |
| Study 3 | Investigated the compound's ability to modulate specific signaling pathways involved in apoptosis, suggesting potential use in cancer therapy. |
Chemical Synthesis
The synthesis of this compound typically involves several steps using common reagents such as sodium amide for nucleophilic substitution and lithium aluminum hydride for reduction processes. The general procedure includes:
- Formation of the Amide : Reacting appropriate chlorinated benzene derivatives with methoxy amine.
- Purification : Utilizing techniques like recrystallization or chromatography to isolate the desired product.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Selected Benzamide Derivatives
Key Observations:
Substituent Effects on Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at pH 5 and 25°C, with a detection limit (LOD) of 0.269 mg/L . The methyl group at the 4-position may enhance planarity, optimizing π-π* transitions.
Steric and Electronic Modulation :
- 2-Chloro-N-(4-methoxyphenyl)benzamide demonstrates a near-orthogonal dihedral angle (79.2°) between its benzene rings, which may reduce steric hindrance and improve binding to hydrophobic pockets in enzymes . The methoxy group in this compound likely adopts a similar orientation, but the dichloro substituents could increase rigidity.
Biological Activity :
- Compounds with heterocyclic appendages (e.g., benzoxazolyl in , thiazolyl in ) show enhanced bioactivity due to improved target engagement. For example, 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (MW: 492.15 g/mol) is speculated to inhibit fungal or cancer cell proliferation .
Q & A
Q. How can researchers optimize the synthesis of 2,4-dichloro-N-methoxybenzamide to improve yield and purity?
Methodological Answer: Optimization involves selecting appropriate acylating agents (e.g., benzoyl chloride derivatives) and controlling reaction conditions (temperature, stoichiometry). For example, analogous syntheses of substituted benzamides use stepwise activation of carboxylic acids with reagents like oxalyl chloride, followed by coupling with methoxyamine derivatives under inert atmospheres . Hazard analysis, including DSC for thermal stability and Ames testing for mutagenicity, should precede scale-up to ensure safety . Purification via column chromatography or recrystallization in solvents like dichloromethane/ether mixtures enhances purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorine atoms at 2- and 4-positions, methoxy group resonance at ~3.8 ppm) .
- IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHClNO) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in single crystals, crucial for confirming stereoelectronic effects .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential mutagenicity (Ames II testing for related benzamides showed mutagenicity comparable to benzyl chloride) .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) can be simulated using the SMD continuum model to predict reaction kinetics .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Antibacterial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative strains.
- Antioxidant Screening : DPPH radical scavenging assays quantify hydrogen-donating capacity at varying concentrations (e.g., IC determination) .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., cytochrome P450), validated via fluorometric activity assays .
Q. What crystallographic strategies resolve conformational flexibility in this compound?
Methodological Answer:
- Low-Temperature Crystallography : Data collection at 89 K minimizes thermal motion artifacts, enhancing resolution of bond lengths and angles .
- Twinned Data Refinement : SHELXL software (TWIN/BASF commands) corrects for crystal twinning, common in halogenated benzamides .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, Cl···π) influencing packing motifs .
Q. How can kinetic studies elucidate the reaction mechanism of this compound in cross-coupling reactions?
Methodological Answer:
- Rate Law Determination : Monitor reaction progress via UV-Vis spectroscopy (e.g., disappearance of Pd catalyst absorbance at 400 nm).
- Isotope Labeling : Use O-labeled methoxy groups to track oxygen transfer in amide bond cleavage via GC-MS .
- Activation Energy Calculation : Arrhenius plots derived from rate constants at multiple temperatures confirm single-step vs. stepwise mechanisms .
Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?
Methodological Answer:
- Multi-Technique Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations.
- Dynamic NMR : Variable-temperature studies detect restricted rotation (e.g., amide bond planarization) causing signal splitting .
- Theoretical Optimization : Geometry optimization in Gaussian 09 reconciles computational models with experimental crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
